molecular formula C21H22N2O5 B2511264 N-(3,4-dimethoxyphenethyl)-5-(4-methoxyphenyl)oxazole-2-carboxamide CAS No. 955679-41-1

N-(3,4-dimethoxyphenethyl)-5-(4-methoxyphenyl)oxazole-2-carboxamide

Cat. No. B2511264
CAS RN: 955679-41-1
M. Wt: 382.416
InChI Key: JPFIULZUPVQEEZ-UHFFFAOYSA-N
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Description

The compound "N-(3,4-dimethoxyphenethyl)-5-(4-methoxyphenyl)oxazole-2-carboxamide" is a structurally complex molecule that appears to be related to various research areas, including the synthesis of fluorescent molecules, biological activity of carboxylic acid derivatives, anti-inflammatory activity of triazole carboxamides, antiproliferative activity of indazole carboxamides, and the synthesis and structure determination of triazole carbohydrazides. Although the exact compound is not directly mentioned in the provided papers, the structural motifs and synthetic strategies discussed are relevant to its analysis.

Synthesis Analysis

The synthesis of related compounds involves multi-step procedures and the use of chiral auxiliaries or intermediates. For instance, the synthesis of fluorescent oxazoles with chiral auxiliaries involves treating 3,4-dimethoxybenzoyl chloride with enantiomerically pure synthons in the presence of a superbase to yield optically active compounds with high fluorescence quantum yields . Similarly, thiazole carboxylic acid derivatives are synthesized from 3,4-dimethoxyacetophenone in a six-step procedure, indicating the complexity and the need for careful planning in the synthesis of such compounds .

Molecular Structure Analysis

The molecular structure of related compounds is often confirmed by spectroscopic techniques and X-ray crystallography. For example, the molecular structure of a strongly fluorescent oxazole was determined by X-ray crystallography . This suggests that for a comprehensive analysis of "N-(3,4-dimethoxyphenethyl)-5-(4-methoxyphenyl)oxazole-2-carboxamide," similar structural determination methods would be essential to confirm the molecular geometry and stereochemistry.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include condensation, cyclization, and coupling reactions. For instance, the synthesis of triazole carboxamides involves condensation and subsequent cyclization with hydrazine hydrate . The synthesis of triazole carbohydrazides involves a reaction under acidic conditions in boiling ethanol . These reactions are indicative of the types of chemical transformations that might be involved in the synthesis of "N-(3,4-dimethoxyphenethyl)-5-(4-methoxyphenyl)oxazole-2-carboxamide."

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as solubility, melting point, and biological activity, are crucial for understanding their potential applications. The biological activities of some compounds synthesized from 3,4-dimethoxyacetophenone include fungicidal and insecticidal activities . Anti-inflammatory activity and COX inhibition are also significant properties of some synthesized triazole carboxamides . These properties suggest that "N-(3,4-dimethoxyphenethyl)-5-(4-methoxyphenyl)oxazole-2-carboxamide" may also possess interesting biological activities that could be explored further.

Scientific Research Applications

Synthesis and Chemical Reactions

The synthesis of related oxazole derivatives, such as those from the photooxygenation of oxazoles, showcases the potential for creating activated carboxylates. These activated carboxylates have been applied in the synthesis of macrolides, including recifeiolide and curvularin, indicating a route for generating complex molecules from simpler oxazole structures (Wasserman et al., 1981). This process exemplifies the chemical reactivity and versatility of oxazole derivatives in synthetic organic chemistry.

Bioactivity and Pharmaceutical Potential

The search for novel pharmacophores has led to the synthesis of various derivatives, including those related to oxazole compounds, which show promising bioactivity. For instance, the synthesis and evaluation of certain benzodifuranyl and thiazolopyrimidines derived from related structures have demonstrated significant anti-inflammatory and analgesic properties, indicating their potential as therapeutic agents (Abu‐Hashem et al., 2020). These studies highlight the relevance of oxazole derivatives in the development of new medications with specific pharmacological targets.

Antimicrobial Activities

Research into the antimicrobial properties of oxazole derivatives, and similar compounds, has identified several with favorable activity profiles. Novel synthesis methods have led to compounds exhibiting antimicrobial activities, suggesting the utility of these derivatives in combating microbial resistance (Wang et al., 2012). The exploration of these compounds' bioactivity underscores the ongoing need for novel antimicrobials in the face of rising antibiotic resistance.

properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(4-methoxyphenyl)-1,3-oxazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O5/c1-25-16-7-5-15(6-8-16)19-13-23-21(28-19)20(24)22-11-10-14-4-9-17(26-2)18(12-14)27-3/h4-9,12-13H,10-11H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPFIULZUPVQEEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=C(O2)C(=O)NCCC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethoxyphenethyl)-5-(4-methoxyphenyl)oxazole-2-carboxamide

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